molecular formula C15H15N5OS B2951229 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034453-72-8

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2951229
CAS No.: 2034453-72-8
M. Wt: 313.38
InChI Key: VOOXDDYGEVUYLQ-UHFFFAOYSA-N
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Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused to a benzothiadiazole moiety via a methylene-carboxamide linker. The benzothiadiazole group, a sulfur- and nitrogen-containing heterocycle, introduces electron-deficient aromatic character, which may enhance binding to hydrophobic or π-π stacking regions in biological targets .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-15(10-4-5-12-13(7-10)19-22-18-12)16-8-11-9-17-20-6-2-1-3-14(11)20/h4-5,7,9H,1-3,6,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXDDYGEVUYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyridine intermediate, which is then coupled with a benzothiadiazole derivative. The reaction conditions often include the use of acetic anhydride and pyridine under reflux conditions for about 2 hours .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring are being explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as a CDK2 inhibitor, disrupting the cell cycle and inducing apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to the active site of CDK2, inhibiting its activity and thereby preventing cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of pyrazolo[1,5-a]pyridine and benzothiadiazole moieties. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Pyrazolo[1,5-a]pyridine Benzothiadiazole-5-carboxamide Not explicitly reported; inferred from analogs [8, 11]
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Methoxyphenyl, methyl groups X-ray-confirmed regioselectivity; no explicit bioactivity [5, 7]
5a (N-butylcarboxamide) Pyrazolo[1,5-a]pyrimidine N-butyl Cathepsin K inhibition (IC₅₀ ~25 µM) [4]
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Phenyl, methyl Structural data (X-ray); kinase inhibition [13]
N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine Chloropyridinyl, trifluoromethyl Approved drug analogs (e.g., zaleplon) [6]
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide Pyrazolo[1,5-a]pyridine Thiophene sulfonamide Structural analog; sulfonamide enhances solubility [11]

Key Observations

Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyridine core differs from the pyrazolo[1,5-a]pyrimidine in most analogs (e.g., compounds in ). Benzothiadiazole vs. Benzothiophene/Thiophene: The benzothiadiazole group in the target compound is more electron-deficient than thiophene sulfonamide () or phenyl substituents, which could influence binding to enzymes with electron-rich active sites .

Substituent Effects :

  • The methylene linker in the target compound (-CH₂-) between the pyrazole and benzothiadiazole may confer conformational flexibility, unlike rigid fused systems in pyrazolo[1,5-a]pyrimidines (e.g., ). This could modulate pharmacokinetic properties like membrane permeability .
  • Bulky substituents (e.g., trifluoromethyl in ) are associated with improved metabolic stability but may reduce solubility, whereas polar groups like sulfonamide () enhance hydrophilicity .

Biological Activity Trends :

  • Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 5a in ) show moderate inhibition of cathepsins (IC₅₀ ~25–45 µM), suggesting the target compound’s benzothiadiazole group could be optimized for similar protease targets .
  • Kinase inhibition is common among pyrazolo[1,5-a]pyrimidine derivatives (), but the pyrazolo[1,5-a]pyridine core in the target compound may shift selectivity toward other enzyme classes .

Biological Activity

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C_{16}H_{20}N_{4}O_{2}
  • Molecular Weight : 300.3556 g/mol
  • IUPAC Name : this compound

Structural Features

The compound consists of a pyrazolo[1,5-a]pyridine moiety linked to a benzothiadiazole structure. This unique combination may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazolo derivatives. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 and K-562. However, the specific compound has not been extensively tested in this context yet.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. A study on derivatives of benzothiadiazole revealed significant antibacterial activity comparable to standard antibiotics like streptomycin . The proposed mechanism often involves the inhibition of bacterial enzymes or interference with cell wall synthesis.

Antioxidant Properties

Antioxidant activity is another area where compounds related to benzothiadiazole have shown promise. In vitro assays demonstrated that certain derivatives exhibited notable free radical scavenging activity. The antioxidant potential is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .

Enzyme Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, some pyrazolo derivatives were found to inhibit protein kinases associated with cancer cell proliferation .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReferenceObservations
Pyrazolo Derivative AAnticancer No cytotoxicity observed in MCF-7 and K-562
Benzothiadiazole Derivative BAntibacterial Comparable activity to streptomycin
Pyrazolo Derivative CAntioxidant Significant DPPH scavenging activity

Recent Findings

A recent study synthesized several pyrazolo derivatives and evaluated their biological activities. While the specific compound was not tested directly, related compounds showed promising results in inhibiting cancer cell growth and exhibiting antibacterial properties.

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